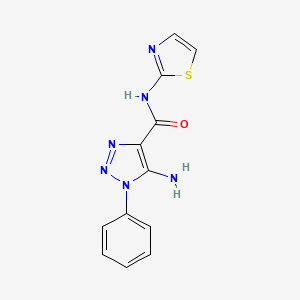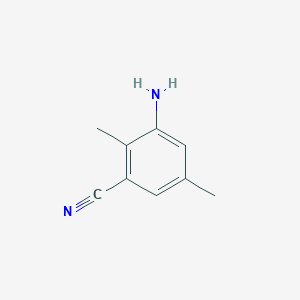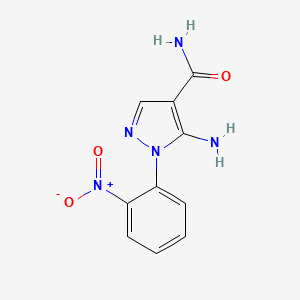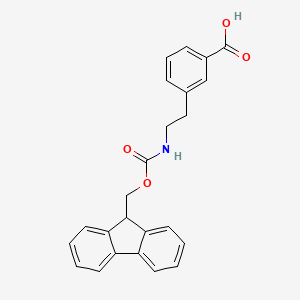
5-amino-1-phenyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-phenyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a triazole derivative that has been synthesized through a multi-step process using various reagents and catalysts. The synthesis of this compound has been extensively studied, and it has been found to have numerous applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5-amino-1-phenyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
5-amino-1-phenyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has been found to have various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, which leads to the death of these cells. Additionally, this compound has been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. It has also been found to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-amino-1-phenyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its unique properties, which make it a potential candidate for various scientific research applications. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research of 5-amino-1-phenyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide. These include further studies on its mechanism of action, its potential as an anticancer agent, and its potential as an anti-inflammatory agent. Additionally, further research is needed to fully understand the toxicity and safety of this compound.
Métodos De Síntesis
The synthesis of 5-amino-1-phenyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the reaction of phenylhydrazine with thiosemicarbazide to form 1-phenyl-3-thiocarbamoyl-2-pyrazoline. This intermediate product is then reacted with sodium azide to form 5-amino-1-phenyl-1H-1,2,3-triazole. The final step involves the reaction of 5-amino-1-phenyl-1H-1,2,3-triazole with ethyl chloroformate to form 5-amino-1-phenyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide.
Aplicaciones Científicas De Investigación
5-amino-1-phenyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its scientific research applications. This compound has been found to have significant anticancer activity and has been studied as a potential anticancer agent. Additionally, this compound has been studied for its antifungal, antibacterial, and antiviral properties. It has also been found to have potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
5-amino-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c13-10-9(11(19)15-12-14-6-7-20-12)16-17-18(10)8-4-2-1-3-5-8/h1-7H,13H2,(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVHFLWHBINGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-phenyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2781905.png)

![N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2781908.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2781911.png)
![ethyl 2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2781912.png)
![ethyl {2-[1-(2-bromophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2781914.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2781920.png)


![N-(2-furylmethyl)-2-[4-[(3-methoxyphenyl)thio]-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2781925.png)

